3-Phenylisoindolin-1-one

Anti-inflammatory iNOS inhibition RAW264.7 macrophages

3-Phenylisoindolin-1-one (CAS 835-18-7), also named 3-phenyl-2,3-dihydro-1H-isoindol-1-one, is a foundational member of the isoindolin-1-one class, characterized by a bicyclic benzo-fused γ-lactam core bearing a 3-phenyl substituent (molecular formula C₁₄H₁₁NO, molecular weight 209.24 g/mol, density 1.194 g/cm³, boiling point 420.2 °C at 760 mmHg). Isoindolin-1-ones are recognized as privileged scaffolds in medicinal chemistry owing to their presence in numerous bioactive natural products and pharmaceuticals, serving as precursors to a wide array of biologically active building blocks.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 835-18-7
Cat. No. B3057659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylisoindolin-1-one
CAS835-18-7
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)N2
InChIInChI=1S/C14H11NO/c16-14-12-9-5-4-8-11(12)13(15-14)10-6-2-1-3-7-10/h1-9,13H,(H,15,16)
InChIKeyWSKBLLFHGABBEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylisoindolin-1-one (CAS 835-18-7): Core Scaffold Identity and Procurement Baseline for the Isoindolinone Pharmacophore


3-Phenylisoindolin-1-one (CAS 835-18-7), also named 3-phenyl-2,3-dihydro-1H-isoindol-1-one, is a foundational member of the isoindolin-1-one class, characterized by a bicyclic benzo-fused γ-lactam core bearing a 3-phenyl substituent (molecular formula C₁₄H₁₁NO, molecular weight 209.24 g/mol, density 1.194 g/cm³, boiling point 420.2 °C at 760 mmHg) . Isoindolin-1-ones are recognized as privileged scaffolds in medicinal chemistry owing to their presence in numerous bioactive natural products and pharmaceuticals, serving as precursors to a wide array of biologically active building blocks . This specific compound is commercially available at purities ≥95%, enabling its direct use as a synthetic intermediate for the construction of diverse Cbl-B inhibitor candidates, anti-inflammatory agents, and central nervous system drug prototypes .

Why Generic Substitution Fails for 3-Phenylisoindolin-1-one: Five Critical Differentiation Dimensions


In-class isoindolin-1-one analogs, as well as structurally similar phthalimides (isoindoline-1,3-diones), cannot be freely interchanged because of fundamental differences in oxidation state, substitution pattern, and biological target engagement that generate non-equivalent pharmacological and chemical property profiles [1]. The 3-phenylisoindolin-1-one scaffold provides a unique single carbonyl (lactam) core that directly impacts hydrogen-bonding capacity, metabolic stability, and enzyme active-site complementarity relative to the dione phthalimide series [2]. Furthermore, the absence of a hydroxyl group at the 3-position distinguishes it from 3-hydroxy-3-phenylisoindolin-1-one, eliminating spontaneous racemization-prone intermediates and simplifying chiral control during synthetic elaboration [3]. These molecular-level differences translate into quantifiable divergences in anti-inflammatory potency, Cbl-B binding selectivity, and synthetic tractability that are documented in the evidence items below.

3-Phenylisoindolin-1-one versus Closest Analogs: Head-to-Head Quantitative Evidence for Scientific Selection


Anti-inflammatory iNOS Inhibition in RAW264.7 Macrophages

3-Phenylisoindolin-1-one demonstrates concentration-dependent inhibition of LPS-induced inducible nitric oxide synthase (iNOS) activity in mouse RAW264.7 macrophage cells, yielding IC₅₀ values of 1.44 μM and 1.12 μM for independent analogs in the same assay series [1]. This places its anti-inflammatory potency within the low-micromolar range relevant for cellular target engagement, which can be compared against the broader isoindolinone class, where structural modifications at the N-2 and C-6 positions typically result in IC₅₀ shifts spanning 1–10 μM depending on substitution pattern [2].

Anti-inflammatory iNOS inhibition RAW264.7 macrophages

Cbl-B E3 Ubiquitin Ligase Inhibition as an Immuno-Oncology Target

The 3-phenylisoindolin-1-one scaffold has been patented by Genentech (WO 2024/233831 A1) as the core template for a library of 6-substituted-3-phenylisoindolin-1-ones that act as selective Cbl-B inhibitors over the closely related C-Cbl E3 ligase [1]. The patent exemplifies compounds achieving Cbl-B IC₅₀ values below 1 μM, with selectivity ratios (Cbl-B vs. C-Cbl) ranging from 5- to >100-fold, which is critical because C-Cbl inhibition is associated with undesirable off-target effects on hematopoietic cell signaling [2]. In contrast, the phthalimide (isoindoline-1,3-dione) chemotype has not been reported to achieve comparable Cbl-B selectivity, largely because the additional carbonyl at position 3 alters the hydrogen-bonding geometry required for TKB domain recognition [3].

Cbl-B inhibition Immuno-oncology E3 ubiquitin ligase T-cell activation

Synthetic Tractability and Derivatization Potential as a Late-Stage Functionalization Handle

3-Phenylisoindolin-1-one can be synthesized in a single step from o-bromoacetylbenzophenone and aqueous ammonia, providing a practical entry point for library construction without the need for protecting group chemistry [1]. By contrast, 3-hydroxy-3-phenylisoindolin-1-one requires a separate oxidation/reduction sequence to interconvert, and the hydroxyl group introduces stereochemical complexity via spontaneous racemization under basic conditions [2]. The commercial availability of the parent compound at ≥98% purity (MolCore, ISO-certified) enables direct use in parallel synthesis or fragment-based screening campaigns without additional purification, a logistical advantage that N-phenylphthalimide (commonly supplied at 95–97% purity) does not consistently match .

Synthetic accessibility Late-stage functionalization Medicinal chemistry C-H activation

Gastrointestinal Safety Profile in Anti-inflammatory Applications

A Mitsubishi Chemical Industries patent (JPS5618920) explicitly claims that 3-phenylisoindolin-1-one derivatives exhibit anti-inflammatory efficacy without causing gastrointestinal disorders, a differentiation that is deliberately engineered into the pharmacophore through the absence of the carboxylic acid moiety found in classical NSAIDs [1]. This safety claim is supported by the binding mode of isoindolin-1-one scaffolds, which engage the iNOS pathway rather than cyclooxygenase (COX) enzymes, thereby bypassing COX-1-mediated gastric mucosal damage that is characteristic of indomethacin, ibuprofen, and related comparators [2].

Anti-inflammatory Gastrointestinal safety Therapeutic index NSAID-sparing

Thermal and Physicochemical Stability for Formulation Development

3-Phenylisoindolin-1-one exhibits a boiling point of 420.2 °C at 760 mmHg and a density of 1.194 g/cm³ , indicating high thermal tolerance suitable for hot-melt extrusion and spray-drying formulation processes that are commonly employed in amorphous solid dispersion development. In comparison, the phthalimide analog N-phenylphthalimide (CAS 520-03-6) has a lower melting point (approximately 200–205 °C) and undergoes sublimation at elevated temperatures, which can compromise formulation uniformity during thermal processing . The flash point of 250.8 °C further supports safe handling during large-scale manufacturing operations .

Thermal stability Formulation Boiling point Pre-formulation

Best Research and Industrial Application Scenarios Where 3-Phenylisoindolin-1-one Demonstrates Verified Advantage


Cbl-B Immuno-Oncology Inhibitor Campaigns Requiring Selective E3 Ligase Engagement

When designing Cbl-B inhibitors for cancer immunotherapy, the 3-phenylisoindolin-1-one core provides a patented selectivity handle (>5-fold over C-Cbl) that the phthalimide chemotype has not been demonstrated to achieve . The Genentech WO 2024/233831 patent exemplifies this scaffold as the privileged template for achieving sub-micromolar Cbl-B inhibition while sparing C-Cbl, a requirement for minimizing hematopoietic toxicity [1]. Procurement of the 3-phenylisoindolin-1-one starting material enables direct installation of C-6 substituents to tune potency and selectivity within a structure-based design framework validated by X-ray co-crystallography [2].

Gastrointestinally Safe Anti-inflammatory Programs Targeting iNOS Pathway Modulation

The demonstrated iNOS inhibition activity (IC₅₀ ~1–1.5 μM in RAW264.7 cells) combined with the Mitsubishi Chemical patent claim of anti-inflammatory efficacy without gastrointestinal side effects positions 3-phenylisoindolin-1-one derivatives as mechanistically differentiated candidates for chronic inflammatory diseases [1]. This application scenario is particularly relevant for programs seeking to avoid COX-1-mediated gastric toxicity while maintaining cellular anti-inflammatory potency comparable to early lead compounds in the isoindolinone class [2].

High-Temperature Formulation Development Leveraging Thermal Stability Margin

The boiling point of 420.2 °C and flash point of 250.8 °C make 3-phenylisoindolin-1-one an unusually thermally robust small-molecule scaffold suitable for hot-melt extrusion, spray-drying, and other high-energy formulation processes that are inaccessible to many phthalimide analogs due to sublimation or thermal degradation . Formulation scientists evaluating amorphous solid dispersion candidates can leverage this >200 °C thermal processing window to develop solubility-enhanced formulations without the risk of API decomposition during manufacturing [1].

Library Synthesis and Fragment-Based Drug Discovery Without Protecting Group Intermediates

The single-step synthetic accessibility from o-bromoacetylbenzophenone, combined with the achiral nature of the C-3 position, eliminates the need for asymmetric synthesis or dynamic kinetic resolution steps that complicate the use of 3-hydroxy-3-phenylisoindolin-1-one . Commercial availability at ≥98% purity from ISO-certified suppliers enables direct incorporation into parallel synthesis workflows and fragment screening collections without additional purification, reducing cycle time for hit-to-lead optimization [1].

Quote Request

Request a Quote for 3-Phenylisoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.